molecular formula C25H23N3O5S B14925930 Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B14925930
M. Wt: 477.5 g/mol
InChI Key: RWMNRKUZPJKKOF-UHFFFAOYSA-N
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Description

METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including cyclization, coupling, and esterification reactions. One common approach is the Suzuki–Miyaura coupling, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This method utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: It can be utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

methyl 2-[[6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C25H23N3O5S/c1-12-13(2)34-24(19(12)25(30)32-4)27-22(29)17-11-18(14-5-6-14)26-23-20(17)21(28-33-23)15-7-9-16(31-3)10-8-15/h7-11,14H,5-6H2,1-4H3,(H,27,29)

InChI Key

RWMNRKUZPJKKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5)C

Origin of Product

United States

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